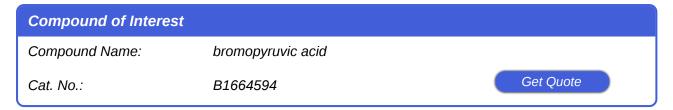


Application Notes and Protocols for the Synthesis and Purification of Bromopyruvic Acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis, purification, and characterization of **bromopyruvic acid** for laboratory use. **Bromopyruvic acid** is a valuable reagent in biochemical research and a potential anticancer agent.[1][2][3] It functions as an alkylating agent and is particularly effective for labeling cysteine residues in proteins.[4]

Overview and Chemical Properties

Bromopyruvic acid (3-bromo-2-oxopropanoic acid) is a colorless to off-white solid.[1][2] It is a brominated derivative of pyruvic acid and is a highly reactive alkylating agent.[1]

Property	Value	Reference
Molecular Formula	C ₃ H ₃ BrO ₃	[2][5]
Molecular Weight	166.96 g/mol	[5][6]
Appearance	White to light yellow solid	[5][7]
Melting Point	77-82 °C	[2][4]
Solubility	Soluble in water	[4]

Synthesis of Bromopyruvic Acid from Pyruvic Acid







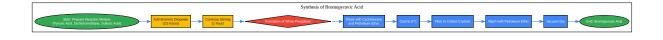
The most common laboratory synthesis of **bromopyruvic acid** involves the bromination of pyruvic acid.[1][8]

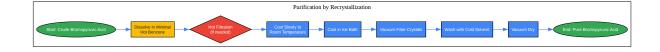
Experimental Protocol:
Materials and Reagents:
• Pyruvic acid (98.5%)
• Bromine
Concentrated sulfuric acid
Dichloromethane (solvent)
Cyclohexane
Petroleum ether
Three-necked flask
Stirring apparatus
Dropping funnel
Procedure:
• In a three-necked flask equipped with a stirrer and a dropping funnel, add 4.5g of pyruvic acid, 25ml of dichloromethane, and 0.05g of concentrated sulfuric acid.[9]
• Begin stirring the mixture and control the temperature of the flask at 40-50 °C.[9]
• Slowly add 9g of bromine dropwise to the reaction mixture over approximately 3.5 hours.[8] [9]
A white precipitate will form during the addition of bromine.[8]

• After the complete addition of bromine, continue stirring the mixture for an additional hour.[8]



- Dilute the reaction mixture with cyclohexane and petroleum ether.[8]
- Cool the mixture to 0°C to induce crystallization.[9]
- Collect the crystals by filtration.
- Wash the collected crystals with petroleum ether.[8]
- Dry the crystals under vacuum to obtain the final product.[9]





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